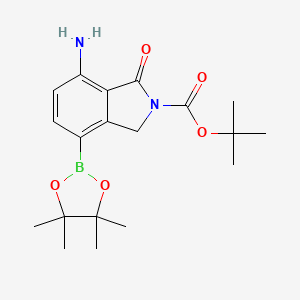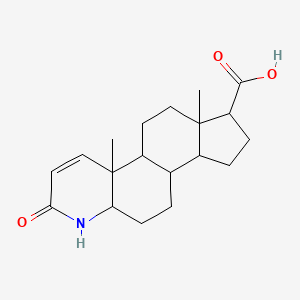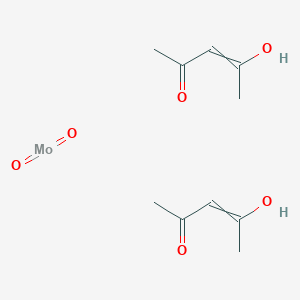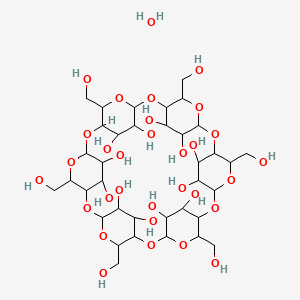![molecular formula C39H56O2P2 B12507688 (R)-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12507688.png)
(R)-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine is an organophosphorus compound known for its unique structure and properties. This compound is primarily used as a ligand in coordination chemistry and homogeneous catalysis. Its structure features two dicyclohexylphosphino groups attached to a dibenzo-dioxonine backbone, making it a versatile and effective ligand for various metal complexes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine typically involves the reaction of dicyclohexylphosphine with a suitable dibenzo-dioxonine precursor. The reaction is carried out under inert conditions, often using a solvent such as toluene or THF (tetrahydrofuran). The reaction mixture is heated to promote the formation of the desired product, which is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification is typically achieved through crystallization or distillation, depending on the specific properties of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
®-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Coordination: It forms stable complexes with transition metals, which are used in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and metal salts such as palladium chloride for coordination reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include metal-phosphine complexes, which are valuable in various catalytic processes. For example, palladium complexes of this ligand are used in cross-coupling reactions .
Applications De Recherche Scientifique
®-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes for catalysis.
Biology: The compound’s metal complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in industrial catalysis for the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which ®-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and enhancing their reactivity. The phosphine groups donate electron density to the metal, facilitating various catalytic processes. The specific pathways involved depend on the metal and the reaction being catalyzed .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(dicyclohexylphosphino)ethane: Another diphosphine ligand with similar applications in catalysis.
1,3-Bis(diphenylphosphino)propane: A diphosphine ligand used in coordination chemistry and catalysis.
Josiphos ligands: A family of chiral diphosphine ligands used in asymmetric catalysis.
Uniqueness
®-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine is unique due to its dibenzo-dioxonine backbone, which provides additional stability and rigidity to the metal complexes it forms. This structural feature enhances its effectiveness as a ligand in various catalytic processes, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C39H56O2P2 |
|---|---|
Poids moléculaire |
618.8 g/mol |
Nom IUPAC |
dicyclohexyl-(17-dicyclohexylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)phosphane |
InChI |
InChI=1S/C39H56O2P2/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h13-14,24-27,30-33H,1-12,15-23,28-29H2 |
Clé InChI |
VLHNMQQAWCZENU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C5=C(C=CC=C5P(C6CCCCC6)C7CCCCC7)OCCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-fluorophenyl)-5-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12507607.png)
![4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12507620.png)

![2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione](/img/structure/B12507640.png)

![[4-(Fluoromethyl)phenyl]boronic acid](/img/structure/B12507655.png)

![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide](/img/structure/B12507658.png)
![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B12507666.png)
![tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B12507673.png)
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(2-phenylacetamido)methyl]sulfanyl}propanoic acid](/img/structure/B12507674.png)
![1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12507687.png)

![4-[(2-Chlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12507698.png)
